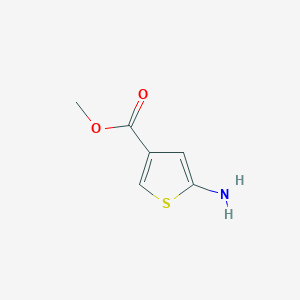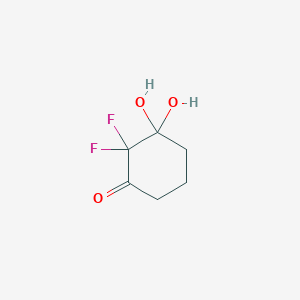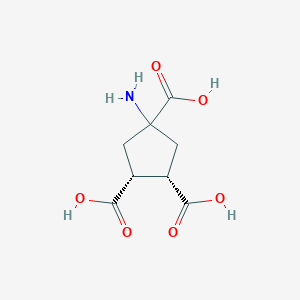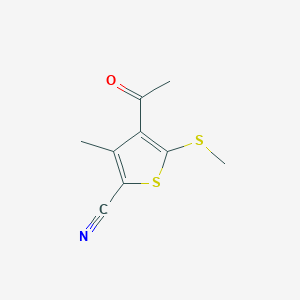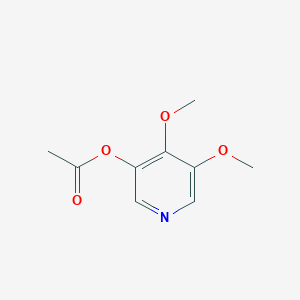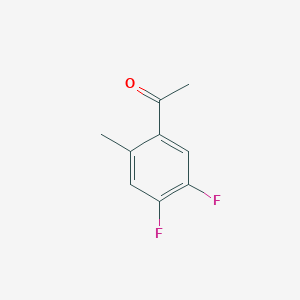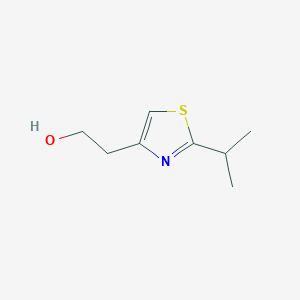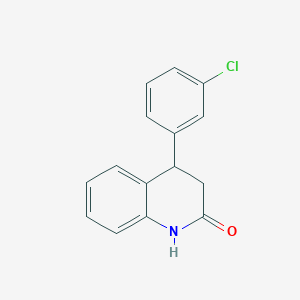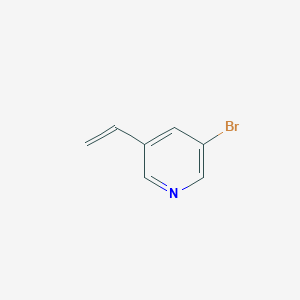
3-Bromo-5-vinylpyridine
Übersicht
Beschreibung
3-Bromo-5-vinylpyridine is a chemical compound used primarily in the field of organic synthesis and materials science. It serves as a versatile intermediate in the synthesis of various polymers, ligands, and organic molecules. Its unique structure allows for a range of chemical reactions and modifications.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Amino-3-bromo-5-nitropyridine, has been thoroughly investigated through quantum mechanical and spectroscopic methods, providing insights into the electronic and vibrational characteristics, which can be extrapolated to understand the structure of 3-Bromo-5-vinylpyridine (Christina Susan Abraham, Prasana, & Muthu, 2017).
Chemical Reactions and Properties
The chemical reactivity of vinylpyridines, including potential reactions and synthesis pathways, can be understood through studies like phosphine-catalyzed Aza-MBH reactions, which provide a method for constructing triarylsubstituted pyrrolines from vinylpyridines (Jing Chen et al., 2015).
Physical Properties Analysis
The physical properties of related pyridine compounds can be inferred from studies on substances like poly-4-vinylpyridinium chloride and its derivatives, which provide valuable information on solubility, polymerization behavior, and molecular weight (R. M. Fuoss & U. Strauss, 1948).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and halogenation reactions of pyridine derivatives, can be understood through the synthesis and study of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine and their subsequent reactions in medicinal chemistry (Yong-Jin Wu et al., 2022).
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field: Electrochemistry
- Summary of the Application: 3-Bromo-5-vinylpyridine is used in the synthesis of Polyvinylpyridine (PVPy), a linearly structured polymer-containing aromatic heterocyclic compound . PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units . This vinyl polymer has been extensively applied in electrode organization for electrochemical applications .
- Methods of Application or Experimental Procedures: PVPy synthesis can be achieved by various methods including anionic graft polymerization of 4-vinyl pyridine in starch and dextrin, block anionic copolymerization of poly (para-xylylene), polystyrene, and polyvinylpyridine, and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers . It can also be synthesized by ionic mechanisms using stereospecific polymerization, by electrochemical polymerization of 4VP on the surface of graphite, and via electrochemical copolymerization of aniline monomers and 4VP .
- Summary of the Results or Outcomes: PVPy can connect to various reagents such as oxidizing agents for the oxidation of chemicals . Due to its pyridine ring, it can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments . PVPy has attracted the attention of many researchers from the electric and electrochemical fields due to its conductivity and capability for doping .
Safety And Hazards
The safety information for 3-Bromo-5-vinylpyridine includes several hazard statements such as H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-bromo-5-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPNVDWYSQHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634070 | |
| Record name | 3-Bromo-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-vinylpyridine | |
CAS RN |
191104-26-4 | |
| Record name | 3-Bromo-5-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

